

Telaglenastat's impact on glutamine addiction in tumors

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An In-depth Technical Guide to **Telaglenastat**'s Impact on Glutamine Addiction in Tumors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic hallmarks is an increased dependence on glutamine, a phenomenon termed "glutamine addiction".[1][2] This dependency is primarily driven by the need for glutamine as a carbon source to replenish the tricarboxylic acid (TCA) cycle (anaplerosis) and as a nitrogen donor for the biosynthesis of nucleotides, non-essential amino acids, and glutathione.[1][3][4][5] The enzyme glutaminase (GLS), which catalyzes the conversion of glutamine to glutamate, is the gatekeeper of glutaminolysis and is frequently overexpressed in various cancers, including renal cell carcinoma (RCC), triple-negative breast cancer (TNBC), and melanoma.[6][7][8] **Telaglenastat** (formerly CB-839) is a potent, selective, and orally bioavailable first-in-class inhibitor of GLS1.[5][9][10] By blocking the first crucial step in glutamine metabolism, **telaglenastat** effectively starves tumor cells of essential metabolic substrates, leading to anti-proliferative effects and providing a strong rationale for its development as an anticancer agent.[11][12] This technical guide details the mechanism of action of telaglenastat, summarizes key preclinical and clinical data, provides detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.



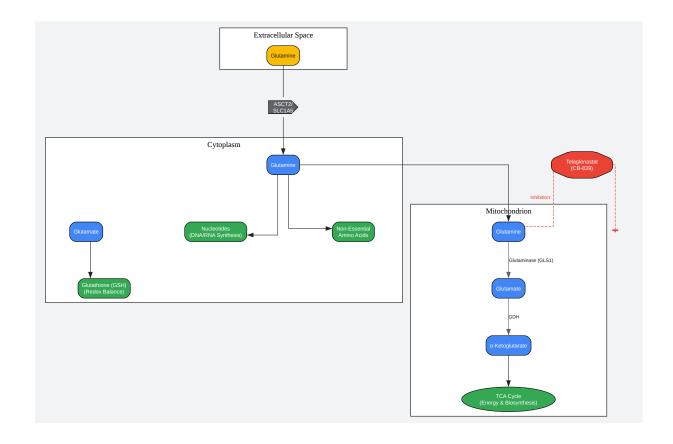
Mechanism of Action: Disrupting the Hub of Glutamine Metabolism

Telaglenastat is a noncompetitive, allosteric inhibitor of the kidney-type isoform of glutaminase (GLS1).[5] It binds to a site distinct from the active site, inducing a conformational change that inactivates the enzyme. This blockade of GLS1 activity has several downstream consequences for the cancer cell:

- Inhibition of Anaplerosis: By preventing the conversion of glutamine to glutamate,
 telaglenastat blocks the entry of glutamine-derived carbon into the TCA cycle.[13][14] This depletes key TCA cycle intermediates like α-ketoglutarate, malate, and aspartate, impairing mitochondrial respiration and energy production.[5][13]
- Disruption of Redox Homeostasis: Glutamate is a precursor for the synthesis of glutathione (GSH), the cell's primary antioxidant. Telaglenastat treatment leads to decreased intracellular levels of glutamate and subsequently GSH, rendering cancer cells more vulnerable to oxidative stress.[5][13]
- Impaired Biosynthesis: The nitrogen from glutamine is essential for the synthesis of purine and pyrimidine nucleotides and non-essential amino acids.[3] By limiting glutamate availability, **telaglenastat** hinders the production of these vital building blocks required for cell growth and division.

The following diagram illustrates the central role of glutaminase in tumor cell metabolism and the point of intervention for **telaglenastat**.





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Caption: Telaglenastat inhibits glutaminase (GLS1), blocking glutamine's conversion to glutamate.

Quantitative Preclinical Data

Telaglenastat has demonstrated potent anti-proliferative activity across a wide range of cancer models, both as a single agent and in combination therapies.

Table 1: In Vitro Anti-proliferative Activity of Telaglenastat



Cell Line	Cancer Type	IC50 (nM)	Notes	Reference
HCC-1806	Triple-Negative Breast Cancer (TNBC)	< 50	Highly sensitive	[15]
MDA-MB-231	Triple-Negative Breast Cancer (TNBC)	Not specified	Sensitive	[15]
T47D	ER-Positive Breast Cancer	> 1000	Resistant	[15]
Caki-1	Clear Cell Renal Cell Carcinoma (ccRCC)	~10	Highly sensitive	[13]
ACHN	Clear Cell Renal Cell Carcinoma (ccRCC)	~20	Highly sensitive	[13]

Table 2: Impact of Telaglenastat on Tumor Metabolism



Cell Line	Treatment	Change in Glutamine Consumpti on	Change in Glucose Consumpti on	Change in OCR/ECAR Ratio	Reference
Patient- Derived Melanoma	1 μM Telaglenastat (12h)	Up to 80% decrease	Not specified	Not specified	[16]
ACHN (RCC)	Telaglenastat	> 80% decrease	No change	Decrease	[13]
ACHN (RCC)	Everolimus	No change	~37% decrease	Not specified	[13]
ACHN (RCC)	Telaglenastat + Everolimus	> 80% decrease	~37% decrease	Not specified	[13]
CAL-27 (HNSCC)	1000 nM Telaglenastat	Not specified	Not specified	Significant decrease (p ≤ 0.0001)	[6]
HN5 (HNSCC)	1000 nM Telaglenastat	Not specified	Not specified	Significant decrease (p ≤ 0.0001)	[6]

Table 3: In Vivo Antitumor Efficacy of Telaglenastat



Xenograft Model	Cancer Type	Treatment	Tumor Growth Inhibition (TGI)	Reference
TNBC Model	Triple-Negative Breast Cancer	Telaglenastat (200 mg/kg, p.o.)	61%	[15]
JIMT-1	Breast Cancer	Telaglenastat (200 mg/kg, p.o.)		[15]
Caki-1	Renal Cell Carcinoma	Telaglenastat (200 mg/kg, BID) + Everolimus (1 mg/kg, QD)	Significantly greater than either agent alone	[13][17]
Caki-1	Renal Cell Carcinoma	Telaglenastat (200 mg/kg, BID) + Cabozantinib (1 mg/kg, QD)	Significantly greater than either agent alone	[13][17]

Clinical Trial Evidence

Telaglenastat has been evaluated in multiple clinical trials, primarily in combination with other targeted agents.

Table 4: Summary of Key Clinical Trial Results



Trial Name (NCT)	Phase	Cancer Type	Treatment Arms	Key Finding	Reference
Phase 1 Study (NCT020718 62)	I	Advanced Solid Tumors	Telaglenastat Monotherapy	Recommend ed Phase 2 Dose (RP2D) established at 800 mg BID. Disease control rate (DCR) of 50% in RCC.	[12][18]
ENTRATA (NCT031636 67)	II	Advanced/Me tastatic RCC (heavily pretreated)	Telaglenastat + Everolimus vs. Placebo + Everolimus	Median PFS was 3.8 months vs. 1.9 months (HR, 0.64). Showed proof of principle.	[8][19]
CANTATA (NCT034282 17)	III	Advanced/Me tastatic RCC	Telaglenastat + Cabozantinib vs. Placebo + Cabozantinib	Did not meet primary endpoint. Median PFS was 9.2 months vs. 9.3 months (HR, 0.94).	[20]
Phase I/II Study	1/11	mMelanoma, RCC, NSCLC	Telaglenastat + Nivolumab	Combination was well- tolerated but did not show a consistent pattern of efficacy across cohorts. ORR	[21]



in checkpoint inhibitor-naïve ccRCC was 24%.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies for key assays used to evaluate **telaglenastat**'s efficacy.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.

- Cell Plating: Seed cells (e.g., HCC1806, Caki-1) in 96-well opaque-walled plates at a predetermined density and allow them to adhere overnight.
- Treatment: Treat cells with a serial dilution of telaglenastat (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO).[15]
- Incubation: Incubate plates for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).[15]
- Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
- Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measurement: Record luminescence using a plate reader.
- Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 value.



Glutaminase (GLS) Activity Assay (Coupled Enzyme Assay)

This method indirectly measures GLS activity by quantifying a downstream product.[18][22]

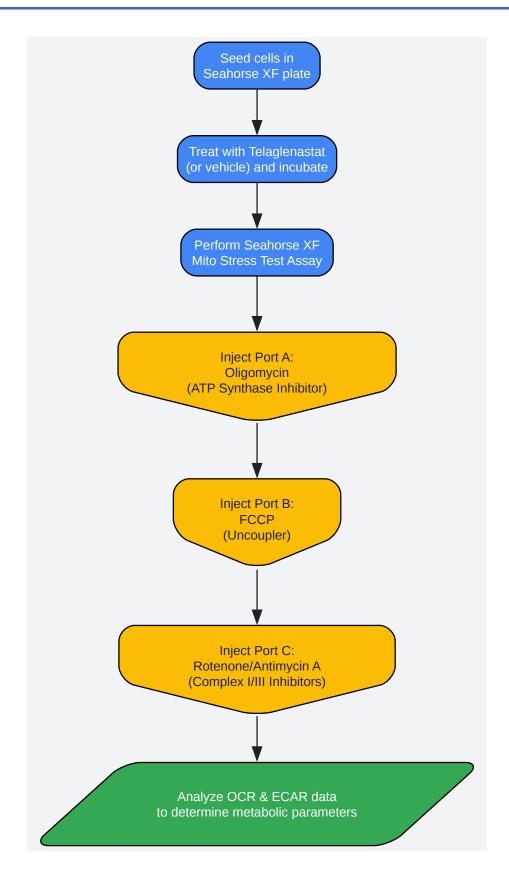
- Principle: GLS converts glutamine to glutamate. Glutamate dehydrogenase (GDH) then oxidizes glutamate to α-ketoglutarate, concomitantly reducing NAD+ to NADH. The increase in NADH absorbance at 340 nm is proportional to GLS activity.
- Lysate Preparation: Harvest cells or tissue and prepare protein lysates. Determine protein concentration using a standard method (e.g., BCA assay).
- Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, NAD+, and glutamate dehydrogenase.
- Initiation: In a 96-well plate, add lysate to the reaction mixture. Initiate the reaction by adding the substrate, L-glutamine. For inhibitor studies, pre-incubate the lysate with **telaglenastat** before adding glutamine.
- Kinetic Measurement: Immediately place the plate in a microplate reader capable of kinetic measurements and monitor the change in absorbance at 340 nm over time.
- Analysis: Calculate the rate of NADH production (Vmax) from the linear portion of the kinetic curve. Determine percent inhibition by comparing the rates of telaglenastat-treated samples to vehicle controls.[18]

Metabolic Flux Analysis (Seahorse XF Analyzer)

This technology measures the two major energy-producing pathways in the cell—mitochondrial respiration and glycolysis—in real-time.

 Workflow: The following diagram outlines the standard workflow for a Seahorse XF Mito Stress Test.





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Caption: Workflow for assessing mitochondrial function using a Seahorse XF Mito Stress Test.



Protocol:

- Cell Plating: Seed cells into a Seahorse XF cell culture microplate and allow them to form a monolayer.
- o Treatment: Treat cells with telaglenastat or vehicle and incubate for the desired duration.
- Assay Preparation: One hour before the assay, replace the growth medium with Seahorse
 XF base medium supplemented with substrates (e.g., glutamine, glucose, pyruvate) and incubate in a non-CO₂ incubator.
- Instrument Setup: Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.
- Mito Stress Test: Load the inhibitor compounds into the injection ports of the sensor cartridge: Oligomycin (Port A), FCCP (Port B), and Rotenone/Antimycin A (Port C).[23]
- Data Acquisition: The instrument measures Oxygen Consumption Rate (OCR) and
 Extracellular Acidification Rate (ECAR) at baseline and after each compound injection.[23]
- Analysis: Key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity are calculated from the OCR profile.

In Vivo Tumor Xenograft Study

This model is used to assess the anti-tumor efficacy of a compound in a living organism.

- Animal Model: Use immunocompromised mice (e.g., SCID or Nude mice).
- Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5-10 million Caki-1 cells) into the flank of each mouse.
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomization: Randomize mice into treatment cohorts (e.g., Vehicle, Telaglenastat,
 Combination Agent, Telaglenastat + Combination Agent).
- Dosing:



- Telaglenastat Formulation: Prepare in a vehicle such as 25% hydroxypropyl-β-cyclodextrin in 10 mmol/L citrate (pH 2.0).[16]
- Administration: Administer telaglenastat orally (p.o.) at a specified dose and schedule (e.g., 200 mg/kg, twice daily).[13][15] Administer other drugs as required by their specific protocols.
- Monitoring: Measure tumor volumes (using calipers) and body weights 2-3 times per week.
- Endpoint: Continue the study until tumors in the vehicle group reach a predetermined size or for a specified duration.
- Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Perform statistical analysis to determine significance.

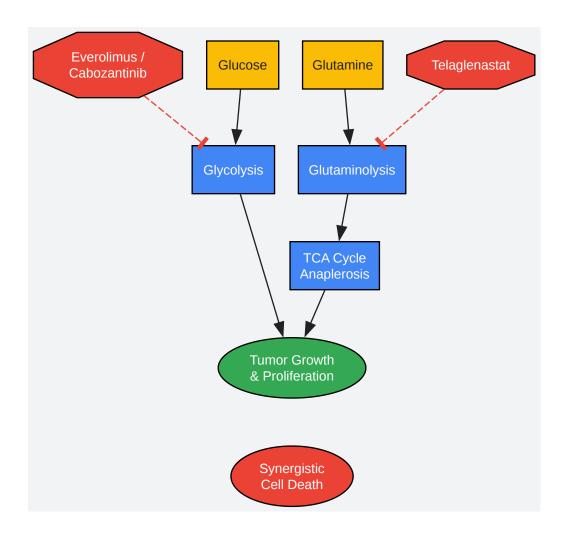
Rationale for Combination Strategies

While **telaglenastat** shows activity as a monotherapy, its efficacy is significantly enhanced when combined with agents that target complementary metabolic or signaling pathways. Tumors can often adapt to the inhibition of one pathway by upregulating another.

Dual Blockade of Glucose and Glutamine Metabolism

Many cancer cells, particularly in RCC, exhibit a dual dependence on both glucose (glycolysis) and glutamine (glutaminolysis) metabolism.[8] Signal transduction inhibitors like everolimus (mTOR inhibitor) and cabozantinib (VEGFR/MET/AXL inhibitor) are known to suppress glucose utilization.[13] Combining these agents with **telaglenastat** creates a synergistic metabolic crisis for the tumor by blocking both of its primary fuel sources.[13]





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Caption: Synergistic tumor inhibition by dual blockade of glycolysis and glutaminolysis.

Combination with Immunotherapy

The tumor microenvironment (TME) is often glutamine-depleted due to high consumption by cancer cells. This nutrient scarcity can impair the function of immune cells, such as tumor-infiltrating lymphocytes (TILs). **Telaglenastat** can differentially impact tumor and immune cells. [16][24] By blocking glutamine uptake by tumor cells, it may increase the availability of extracellular glutamine for T cells, thereby enhancing their cytotoxic activity.[16] Preclinical studies have shown that combining **telaglenastat** with checkpoint inhibitors (e.g., anti-PD1) increases T-cell infiltration and improves anti-tumor activity.[16][25][26]

Conclusion and Future Directions



Telaglenastat represents a targeted therapeutic strategy that exploits the metabolic vulnerability of glutamine-addicted tumors. By potently and selectively inhibiting GLS1, it disrupts central metabolic pathways required for cancer cell survival and proliferation. While clinical results for monotherapy and some combinations have been modest, the strong preclinical data and clear mechanism of action provide a solid foundation for its continued investigation. Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to GLS1 inhibition and exploring novel, rational combination strategies that can overcome metabolic plasticity and resistance mechanisms in tumors.

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